Labrafil
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Overview
Description
Labrafil is a nonionic surfactant commonly used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). It is available in various forms, such as this compound M 1944 CS, this compound M 2125 CS, and this compound M 2130 CS, each with unique properties and applications .
Preparation Methods
Labrafil compounds are typically prepared through the transesterification and ethoxylation of vegetable oils. For example, this compound M 1944 CS is derived from the partial hydrolysis and esterification of kernel oil, while this compound M 2125 CS is obtained from corn oil . The preparation process involves homogenizing the lipid-based formulations with other components, such as PL-90G, to create stable nanosystems .
Chemical Reactions Analysis
Labrafil compounds primarily undergo reactions typical of surfactants, such as emulsification and solubilization. They are known to self-emulsify in aqueous media, forming coarse dispersions or emulsions . These reactions are facilitated by the presence of mono-, di-, and triglycerides, as well as polyethylene glycol (PEG) esters of fatty acids like oleic and linoleic acids . Common reagents used in these reactions include water and various surfactants, resulting in the formation of stable emulsions and enhanced solubility of APIs .
Scientific Research Applications
Labrafil compounds have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. They are extensively used in lipid-based formulations to improve the solubilization and bioavailability of poorly water-soluble drugs . In medicine, this compound is employed in self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) to enhance the oral bioavailability of APIs . Additionally, this compound is used in topical formulations to improve the stability of emulsions and as a co-emulsifier in various dosage forms .
Mechanism of Action
The mechanism of action of Labrafil compounds involves their ability to self-emulsify in aqueous media, forming stable emulsions that enhance the solubility and bioavailability of APIs . This process is facilitated by the presence of mono-, di-, and triglycerides, as well as PEG esters of fatty acids, which interact with the APIs to form micelles and other colloidal structures . These structures improve the absorption of APIs in the gastrointestinal tract and other biological membranes .
Comparison with Similar Compounds
Labrafil compounds are similar to other lipid-based excipients, such as Labrasol, Gelucire, and Capmul, which are also used to enhance the solubility and bioavailability of poorly water-soluble APIs . this compound compounds are unique in their ability to self-emulsify and form stable emulsions in aqueous media, making them particularly effective in SEDDS and SMEDDS formulations . Similar compounds include:
- Labrasol
- Gelucire
- Capmul
This compound’s unique properties and versatility make it a valuable excipient in pharmaceutical formulations, contributing to the development of more effective and bioavailable drug delivery systems.
Properties
CAS No. |
62563-68-2 |
---|---|
Molecular Formula |
C43H88O10 |
Molecular Weight |
765.2 g/mol |
IUPAC Name |
2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol;hexadecanoic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C16H32O2.C9H20O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);9-12H,1-8H2 |
InChI Key |
OIQOAYVCKAHSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(COCC(COCCO)OCCO)O |
Related CAS |
62563-68-2 |
Origin of Product |
United States |
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